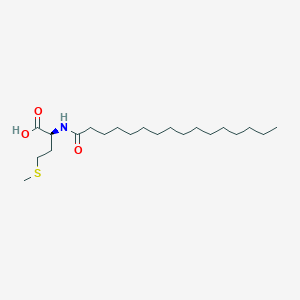
N-Palmitoyl-L-methionine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Palmitoyl-L-methionine is a compound belonging to the class of N-acylamides, characterized by a fatty acyl group linked to a primary amine by an amide bond. Specifically, it is a palmitic acid amide of methionine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Palmitoyl-L-methionine typically involves the reaction of palmitic acid with L-methionine. The process begins with the activation of palmitic acid, often through the formation of an acyl chloride or an ester intermediate. This activated form then reacts with the amine group of L-methionine to form the amide bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and the use of catalysts, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-Palmitoyl-L-methionine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The amide bond can be reduced under specific conditions to yield the corresponding amine and alcohol.
Substitution: The amide bond can undergo nucleophilic substitution reactions, where the palmitoyl group can be replaced by other acyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield methionine sulfoxide or methionine sulfone, while reduction can produce palmitic alcohol and methionine .
Aplicaciones Científicas De Investigación
N-Palmitoyl-L-methionine has several scientific research applications, including:
Chemistry: Used as a model compound to study amide bond formation and stability.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of N-Palmitoyl-L-methionine involves its incorporation into proteins through palmitoylation. This modification alters the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions . The palmitoyl group is attached to cysteine residues within proteins via a thioester bond, mediated by palmitoyltransferases .
Comparación Con Compuestos Similares
Similar Compounds
N-Palmitoyl-L-alanine: Similar in structure but with alanine instead of methionine.
N-Palmitoyl-L-serine: Contains serine in place of methionine.
N-Palmitoyl-L-cysteine: Features cysteine instead of methionine.
Uniqueness
N-Palmitoyl-L-methionine is unique due to the presence of the sulfur atom in the methionine moiety, which can undergo specific oxidation reactions not possible with other similar compounds. This property makes it particularly useful in studies related to oxidative stress and sulfur metabolism .
Propiedades
Fórmula molecular |
C21H41NO3S |
|---|---|
Peso molecular |
387.6 g/mol |
Nombre IUPAC |
(2S)-2-(hexadecanoylamino)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C21H41NO3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)22-19(21(24)25)17-18-26-2/h19H,3-18H2,1-2H3,(H,22,23)(H,24,25)/t19-/m0/s1 |
Clave InChI |
FCVASHHBGGKTGT-IBGZPJMESA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCSC)C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NC(CCSC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


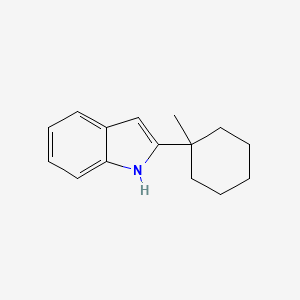
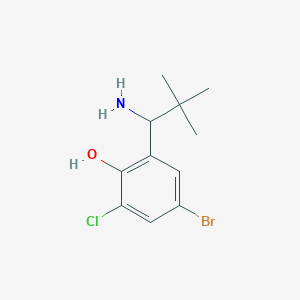
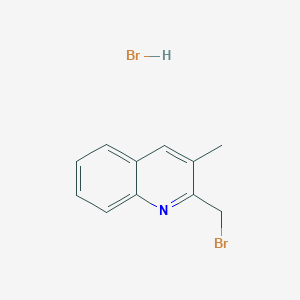
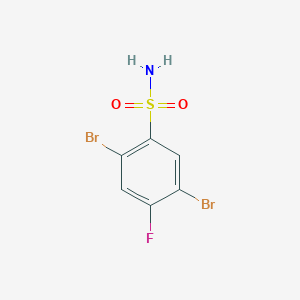

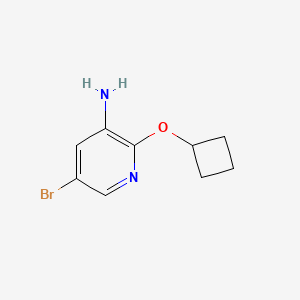
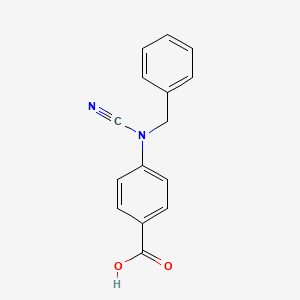
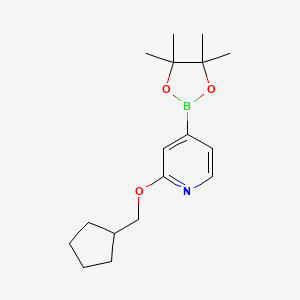
![2'H-Spiro[bicyclo[2.2.1]heptane-2,3'-[1,4]oxazole]-5'-amine](/img/structure/B13086739.png)
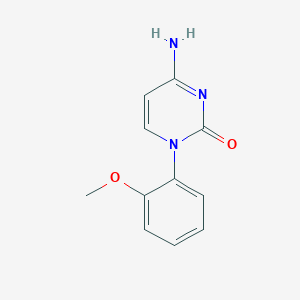
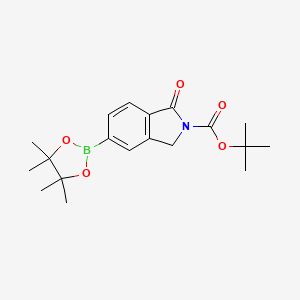
![12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene](/img/structure/B13086757.png)

![6',7'-Dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13086788.png)
